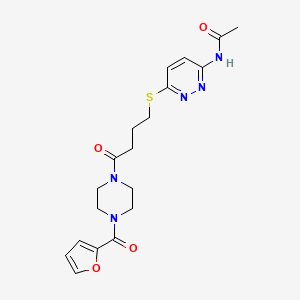![molecular formula C12H12BrNOS B2749178 4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole CAS No. 339099-95-5](/img/structure/B2749178.png)
4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole is an organic compound that features a bromophenyl group attached to a sulfanyl methyl group, which is further connected to a dimethylisoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole typically involves the reaction of 4-bromobenzenethiol with 3,5-dimethylisoxazole-4-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Reduction: The compound can be reduced under specific conditions to modify the isoxazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phenyl derivatives.
Reduction: Reduced isoxazole derivatives.
Aplicaciones Científicas De Investigación
4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic sites. The isoxazole ring may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenyl methyl sulfone: Similar in structure but with a sulfone group instead of a sulfanyl group.
4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole: Contains a sulfinyl group instead of a sulfanyl group.
Uniqueness
4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfone and sulfinyl analogs.
Propiedades
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c1-8-12(9(2)15-14-8)7-16-11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGGTKMKPWSEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2749095.png)
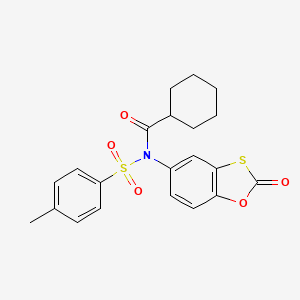
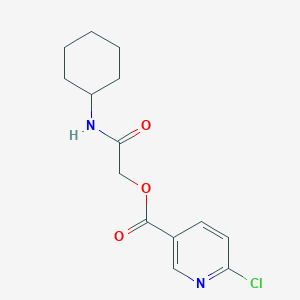
![1-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(PROP-2-EN-1-YL)THIOUREA](/img/structure/B2749100.png)
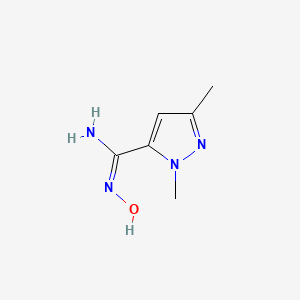
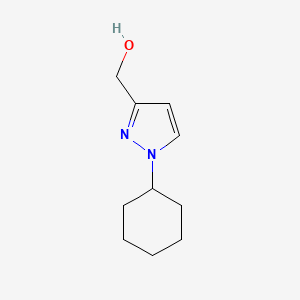
![3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2749104.png)


![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749111.png)
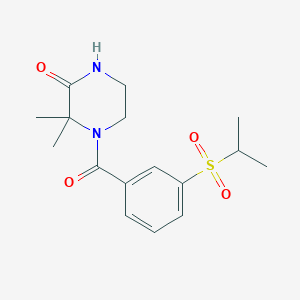
![3-[(2-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2749115.png)

